molecular formula C18H18BrN7S B10934468 N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10934468
M. Wt: 444.4 g/mol
InChI Key: OCEVAZNXYRJCLW-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazole ring, a thiadiazole ring, and a brominated pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The thiadiazole ring can be synthesized via the reaction of thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions. The final step involves the coupling of the brominated pyrazole moiety with the thiadiazole intermediate under basic conditions, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the reduced form of the compound. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine is unique due to its combination of pyrazole and thiadiazole rings, along with the brominated pyrazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H18BrN7S

Molecular Weight

444.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[1-(4-bromopyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H18BrN7S/c1-2-15(26-12-14(19)10-20-26)17-22-23-18(27-17)21-16-8-9-25(24-16)11-13-6-4-3-5-7-13/h3-10,12,15H,2,11H2,1H3,(H,21,23,24)

InChI Key

OCEVAZNXYRJCLW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN=C(S1)NC2=NN(C=C2)CC3=CC=CC=C3)N4C=C(C=N4)Br

Origin of Product

United States

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